molecular formula C26H31ClN6O2 B611988 Nazartinib CAS No. 1508250-71-2

Nazartinib

Katalognummer B611988
CAS-Nummer: 1508250-71-2
Molekulargewicht: 495.02
InChI-Schlüssel: IOMMMLWIABWRKL-WUTDNEBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nazartinib (EGF816) is a third-generation EGFR inhibitor with selectivity towards mutant forms of EGFR, resulting in inhibition of tumor cell growth . It is currently under investigation for the treatment of solid malignancies, with a focus on non-small cell lung cancer .


Molecular Structure Analysis

Nazartinib has a molecular formula of C26H31ClN6O2 . The InChIKey of Nazartinib is IOMMMLWIABWRKL-WUTDNEBXSA-N . Further details about its molecular structure can be found in the ChemSpider database .


Physical And Chemical Properties Analysis

Nazartinib has a molecular weight of 495.02 and a monoisotopic mass of 494.219696 Da . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 139.0±0.5 cm3 . Other properties such as ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also available .

Wissenschaftliche Forschungsanwendungen

  • Clinical Efficacy in EGFR-Mutated NSCLC : Nazartinib has shown clinical efficacy in treating patients with EGFR-mutated non-small cell lung cancer. It is considered particularly effective for mutations resistant to first and second-generation EGFR-TKIs (Cui, Xiao, & Zhang, 2021).

  • Treatment of T790M Mutation : It is active against lung cancers with T790M-mediated acquired resistance to initial anti-EGFR treatment. However, mixed responses have been observed in patients due to the heterogeneity of tumor subclones (Piotrowska et al., 2018).

  • Metabolic Profiling and Reactive Metabolites : A study using liquid chromatography-tandem mass spectrometry revealed unexpected reactive metabolites in nazartinib's metabolism, providing insights into its bioactivation mechanisms (Abdelhameed, Attwa, & Kadi, 2019).

  • In Vitro Characterization Against Clinically Relevant EGFR Mutants : Nazartinib has shown efficacy in in vitro studies against NSCLC activating EGFR mutants, including T790M, L858R, and exon 19 deletions (Masuzawa et al., 2017).

  • Binding Characteristics with Human Serum Albumin : Research on nazartinib's interactions with human serum albumin provides insights into its pharmacokinetics and dynamics (Almehizia et al., 2020).

  • Phase 1 Study of Safety and Efficacy : A multicentre, open-label, phase 1 study demonstrated nazartinib's favorable safety profile in patients with advanced EGFR-mutant NSCLC (Tan et al., 2020).

  • General Description of Nazartinib : Nazartinib is described as an orally available, mutant-selective EGFR inhibitor, highlighting its potential reduced toxicity profile due to its selectivity (2020).

  • Discovery and Development : The discovery and development process of nazartinib, including its potency and selectivity against EGFR mutations, is detailed in a medicinal chemistry context (Lelais et al., 2016).

Safety And Hazards

Nazartinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Eigenschaften

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMMMLWIABWRKL-WUTDNEBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nazartinib

CAS RN

1508250-71-2
Record name Nazartinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nazartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAZARTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7K32EME8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
DSW Tan, NB Leighl, GJ Riely, JCH Yang… - The Lancet …, 2020 - thelancet.com
… We aimed to assess the safety and activity of nazartinib (EGF816), a third-generation EGFR TKI that selectively inhibits EGFR with Thr790Met or activating mutations (or both), while …
Number of citations: 51 www.thelancet.com
K Masuzawa, H Yasuda, J Hamamoto, S Nukaga… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… , such as osimertinib and nazartinib, are effective for patients … wider therapeutic windows than nazartinib. For less common … values of osimertinib and nazartinib were around 100 nM, …
Number of citations: 43 www.ncbi.nlm.nih.gov
DSW Tan, SW Kim, SP Aix, LV Sequist, EF Smit… - European Journal of …, 2022 - Elsevier
… In phase 1 of this study, nazartinib demonstrated antitumor … 150 mg, 225 mg, or 350 mg nazartinib once daily [13]; 2 of 73 … The RP2D for nazartinib capsules was also selected as 150 …
Number of citations: 3 www.sciencedirect.com
J Cui, Z Xiao, LL Zhang - Medicine, 2021 - ncbi.nlm.nih.gov
… nazartinib in patients suffering from EGFR-mutated NSCLC. The anticipated results of the study are expected to provide clinical basis for nazartinib … and efficacy of nazartinib in patients …
Number of citations: 6 www.ncbi.nlm.nih.gov
DW Kim, DSW Tan, S Ponce Aix, LV Sequist, EF Smit… - 2018 - ascopubs.org
… I/II multicenter study of nazartinib in EGFR-mutant NSCLC (… Methods: Pts (ECOG PS 0−1) received nazartinib 150 mg QD… Conclusions: Oral nazartinib demonstrated a tolerable safety …
Number of citations: 17 ascopubs.org
AA Almehizia, H AlRabiah… - Royal Society …, 2020 - royalsocietypublishing.org
The interactions of novel anti-cancer therapeutic agents with the different plasma and tissue components, specifically serum albumins, have lately gained considerable attention due to …
Number of citations: 11 royalsocietypublishing.org
E Felip, V Minotti, R Soo, J Wolf, B Solomon… - Annals of …, 2020 - annalsofoncology.org
… plus nazartinib in pts … nazartinib demonstrated clinically relevant efficacy and confirms the role of selective MET inhibition in this subset of post-EGFR TKI pts. Capmatinib plus nazartinib …
Number of citations: 7 www.annalsofoncology.org
DS Tan, SW Kim, LV Sequist, SP Aix… - Annals of …, 2018 - annalsofoncology.org
Background: Nazartinib (EGF816) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that selectively targets activating (L858R, ex19del) and …
Number of citations: 9 www.annalsofoncology.org
J Jassem, R Dziadziuszko - The Lancet Respiratory Medicine, 2020 - thelancet.com
… Both compounds showed antitumour activity in the brain; however, the duration of CNS disease control for nazartinib is unknown. Notably, nazartinib was less effective in patients with …
Number of citations: 5 www.thelancet.com
DSW Tan, NB Leighl, JCH Yang, GJ Riely, LV Sequist… - 2020 - ascopubs.org
… , and a tolerable safety profile with nazartinib in treatment (tx)-… metastasis (BM) received oral nazartinib 150 mg once daily (… Nazartinib is a promising 3 rd generation EGFR TKI for tx-…
Number of citations: 4 ascopubs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.